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Compound of Interest

Compound Name: Fmoc-N-bis-PEG3-NH-Boc

Cat. No.: B12418409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, synthesis,

and properties of Fmoc-N-bis-PEG3-NH-Boc, a branched polyethylene glycol (PEG) linker.

This trifunctional molecule is of significant interest in bioconjugation, drug delivery, and the

development of complex biomolecules due to its precisely defined structure and orthogonally

protected functional groups.

Chemical Structure and Properties
Fmoc-N-bis-PEG3-NH-Boc, systematically named (9H-fluoren-9-yl)methyl (2-(2-(2-((2-(2-(2-

((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethyl)(2-(2-(2-((tert-

butoxycarbonyl)amino)ethoxy)ethoxy)ethyl)amino)ethoxy)ethoxy)ethyl)carbamate, is a

branched PEG linker characterized by a central tertiary amine. One branch is an Fmoc-

protected amine, while the other two identical branches consist of a triethylene glycol (PEG3)

chain terminated with a Boc-protected amine. The strategic placement of the base-labile Fmoc

group and the acid-labile Boc groups allows for selective deprotection and subsequent

derivatization, making it a valuable tool in multistep synthetic strategies.

The presence of the PEG chains enhances the solubility and biocompatibility of molecules to

which it is conjugated. The defined length of the PEG arms ensures monodispersity, which is

crucial for the batch-to-batch reproducibility of resulting conjugates.
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Property Value Source(s)

Molecular Formula C41H63N3O12 [1][2]

Molecular Weight ~790 g/mol [1][2]

Appearance Colorless oil [3]

Solubility
Soluble in DCM, THF,

acetonitrile, DMF, and DMSO
[3]

Purity Typically ≥95% [4]

Synthesis of Fmoc-N-bis-PEG3-NH-Boc
A specific, detailed experimental protocol for the synthesis of Fmoc-N-bis-PEG3-NH-Boc is

not readily available in peer-reviewed literature, as it is a specialized commercial product.

However, a plausible and logical synthetic route can be devised based on established methods

for the synthesis of branched PEG linkers and the principles of orthogonal protection group

chemistry.

The proposed synthesis involves a convergent approach, starting with the preparation of a key

intermediate: a Boc-protected amino-PEG3-aldehyde. This intermediate is then reductively

aminated with an Fmoc-protected diamine to yield the final product.

Proposed Synthesis Workflow

Step 1: Synthesis of Boc-NH-PEG3-OTs Step 2: Synthesis of Boc-NH-PEG3-N3 Step 3: Synthesis of Boc-NH-PEG3-NH2 Step 4: Synthesis of Fmoc-N-bis-PEG3-NH-Boc
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Caption: Proposed synthetic workflow for Fmoc-N-bis-PEG3-NH-Boc.

Experimental Protocols
Step 1: Synthesis of tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-

OH)

To a stirred solution of triethylene glycol (excess) in anhydrous THF at 0 °C under an inert

atmosphere, add sodium hydride (1.1 equivalents) portion-wise.

Allow the mixture to warm to room temperature and stir for 1 hour.

Add a solution of 2-((tert-butoxycarbonyl)amino)ethyl bromide (1 equivalent) in anhydrous

THF dropwise.

Stir the reaction mixture at room temperature overnight.

Quench the reaction by the slow addition of water.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield Boc-NH-PEG3-OH.

Step 2: Synthesis of 2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethyl 4-

methylbenzenesulfonate (Boc-NH-PEG3-OTs)

Dissolve Boc-NH-PEG3-OH (1 equivalent) in anhydrous pyridine at 0 °C.

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature

remains below 5 °C.

Stir the reaction mixture at 0 °C for 4-6 hours.

Pour the reaction mixture into ice-water and extract with dichloromethane.
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Wash the combined organic layers with cold dilute HCl, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain Boc-NH-PEG3-OTs, which can be used in the next step without further

purification.

Step 3: Synthesis of tert-butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-N3)

Dissolve Boc-NH-PEG3-OTs (1 equivalent) in anhydrous DMF.

Add sodium azide (3 equivalents) and stir the mixture at 80 °C overnight.

Cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford Boc-NH-PEG3-N3.

Step 4: Synthesis of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-

NH2)

Dissolve Boc-NH-PEG3-N3 (1 equivalent) in methanol.

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room

temperature overnight.

Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

Concentrate the filtrate under reduced pressure to obtain Boc-NH-PEG3-NH2.

Step 5: Synthesis of Fmoc-N-bis-PEG3-NH-Boc
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Dissolve (9H-fluoren-9-yl)methyl (2-oxoethyl)carbamate (Fmoc-aminoacetaldehyde, 1

equivalent) and Boc-NH-PEG3-NH2 (2.2 equivalents) in anhydrous 1,2-dichloroethane.

Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture.

Stir the reaction at room temperature overnight.

Quench the reaction with saturated sodium bicarbonate solution.

Extract the aqueous layer with dichloromethane.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the final product,

Fmoc-N-bis-PEG3-NH-Boc.

This detailed guide provides a comprehensive overview for researchers and professionals in

drug development, offering insights into the structure, properties, and a plausible synthetic

route for Fmoc-N-bis-PEG3-NH-Boc, a key building block in modern bioconjugation chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fmoc-amino-bis-PEG3-amino-Boc | BroadPharm [broadpharm.com]

2. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

3. Fmoc-amino-bis-PEG3-amino-Boc - Conju-Probe: Enable Bioconjugation [conju-
probe.com]

4. scbt.com [scbt.com]

To cite this document: BenchChem. [Fmoc-N-bis-PEG3-NH-Boc: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b12418409?utm_src=pdf-body
https://www.benchchem.com/product/b12418409?utm_src=pdf-body
https://www.benchchem.com/product/b12418409?utm_src=pdf-custom-synthesis
https://broadpharm.com/product/bp-43248
https://broadpharm.com/product-categories/peg-linkers/fmoc-peg
https://conju-probe.com/product/fmoc-amino-bis-peg3-amino-boc/
https://conju-probe.com/product/fmoc-amino-bis-peg3-amino-boc/
https://www.scbt.com/p/2-2-fmoc-amino-ethoxyethylamine-hydrochloride-221352-88-1
https://www.benchchem.com/product/b12418409#fmoc-n-bis-peg3-nh-boc-chemical-structure-and-synthesis
https://www.benchchem.com/product/b12418409#fmoc-n-bis-peg3-nh-boc-chemical-structure-and-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b12418409#fmoc-n-bis-peg3-nh-boc-chemical-
structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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